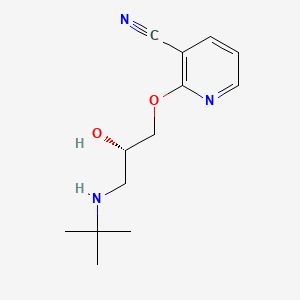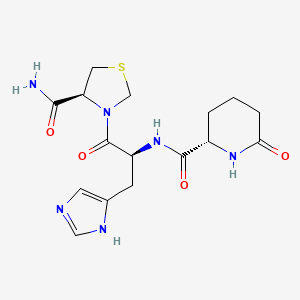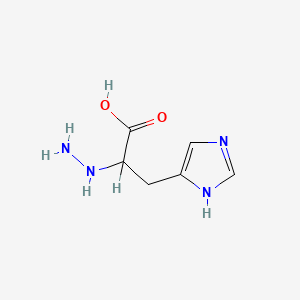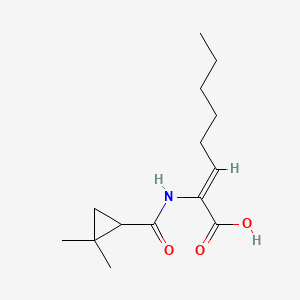
二硫化钼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum disulfide is an inorganic compound composed of molybdenum and sulfur, with the chemical formula MoS2. It is classified as a transition metal dichalcogenide and appears as a silvery black solid. Molybdenum disulfide occurs naturally as the mineral molybdenite, which is the principal ore for molybdenum. This compound is known for its low friction and robustness, making it widely used as a dry lubricant .
科学研究应用
Molybdenum disulfide has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a catalyst in hydrodesulfurization processes.
- Employed in the synthesis of other molybdenum compounds.
Biology:
- Utilized in biosensors for detecting various biomolecules.
Medicine:
- Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry:
- Widely used as a dry lubricant in mechanical systems.
- Applied in the production of flexible and transparent electronic devices .
作用机制
Target of Action
Molybdenum disulfide (MoS2) is a transition metal dichalcogenide with unique physicochemical properties . Its primary targets are various surfaces where it acts as a dry lubricant . It also targets electronic devices, where it functions as a semiconductor . In the biomedical field, MoS2 has shown potential in tissue engineering and sensing applications .
Mode of Action
MoS2 interacts with its targets primarily through its unique layered structure . The molybdenum atoms are located between layers of sulfur atoms, and these layers exhibit only weak van der Waals interaction forces . This structure allows for easy sliding of the layers, leading to its effectiveness as a lubricant . In electronic applications, the single-layer form of MoS2 shows significant potential as a semiconductor analogue of graphene .
Biochemical Pathways
This property leads to higher sensitivity and lower detection limits in sensing applications .
Pharmacokinetics
Its unique properties, such as its layered structure and ability to facilitate electron transfer, suggest that it may have interesting interactions with biological systems .
Result of Action
The primary result of MoS2’s action is a reduction in friction when used as a lubricant . In electronic applications, it can function as a semiconductor, leading to various potential uses in nano-electronic applications . In biomedical applications, it has shown potential in tissue engineering and sensing applications .
Action Environment
The environment can significantly influence the action of MoS2. For instance, the lubricating properties of MoS2 are enhanced in a vacuum or inert gas environment . Additionally, the presence of water vapor can affect the frictional properties of MoS2 . In terms of its use in electronic applications, the properties of MoS2 can be affected by factors such as temperature and pressure .
生化分析
Biochemical Properties
Molybdenum disulfide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with amino acids, peptides, proteins, lipid membranes, and nucleic acids . These interactions are primarily driven by the unique nano–bio interface of molybdenum disulfide, which enhances its biocompatibility and biosafety. For instance, molybdenum disulfide can be functionalized to improve its interaction with specific biomolecules, making it suitable for applications such as protein detection and DNA sequencing .
Cellular Effects
Molybdenum disulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that molybdenum disulfide can affect cell function by interacting with cell membranes and intracellular components . These interactions can lead to changes in cell signaling pathways, which in turn can influence gene expression and cellular metabolism. For example, molybdenum disulfide has been found to enhance the expression of certain genes involved in cellular stress responses, thereby promoting cell survival under adverse conditions .
Molecular Mechanism
The molecular mechanism of action of molybdenum disulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molybdenum disulfide can bind to specific proteins and enzymes, altering their activity and function . This binding can lead to the inhibition or activation of enzymatic reactions, depending on the nature of the interaction. Additionally, molybdenum disulfide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of molybdenum disulfide can change over time due to its stability, degradation, and long-term effects on cellular function. Molybdenum disulfide is generally stable under physiological conditions, but its degradation can occur under certain conditions, such as exposure to oxidative stress . Long-term studies have shown that molybdenum disulfide can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of molybdenum disulfide vary with different dosages in animal models. At low doses, molybdenum disulfide has been found to be non-toxic and biocompatible . At high doses, it can exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where the beneficial effects of molybdenum disulfide are maximized at certain dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
Molybdenum disulfide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, molybdenum disulfide can interact with enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production . Additionally, it can affect the levels of certain metabolites, such as reactive oxygen species, by modulating the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, molybdenum disulfide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of molybdenum disulfide in specific cellular compartments . For instance, molybdenum disulfide can be taken up by cells through endocytosis and subsequently distributed to various organelles, including the nucleus and mitochondria .
Subcellular Localization
The subcellular localization of molybdenum disulfide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Molybdenum disulfide can localize to the cell membrane, cytoplasm, nucleus, and other organelles, where it exerts its effects on cellular function . For example, molybdenum disulfide can accumulate in the nucleus and interact with transcription factors, thereby modulating gene expression .
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum disulfide can be synthesized through various methods, including thermal treatment of molybdenum compounds with hydrogen sulfide or elemental sulfur. Another method involves metathesis reactions from molybdenum pentachloride .
Industrial Production Methods: In industrial settings, molybdenum disulfide is primarily obtained from molybdenite ore. The ore is processed by flotation to yield relatively pure molybdenum disulfide, with carbon being the main contaminant . Additionally, hydrothermal methods and vapor deposition techniques are employed to produce nano-sized molybdenum disulfide with high yield and reproducibility .
化学反应分析
Types of Reactions: Molybdenum disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is relatively unreactive and unaffected by dilute acids and oxygen .
Common Reagents and Conditions:
Oxidation: Molybdenum disulfide can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction can be achieved using hydrogen gas or other reducing agents.
Substitution: Substitution reactions often involve the replacement of sulfur atoms with other chalcogens like selenium or tellurium.
Major Products: The major products formed from these reactions include molybdenum oxides, molybdenum diselenide, and molybdenum ditelluride .
相似化合物的比较
Tungsten disulfide (WS2): Similar layered structure and lubricating properties but with a higher density and melting point.
Molybdenum diselenide (MoSe2): Similar electronic properties but with a different bandgap.
Molybdenum ditelluride (MoTe2): Exhibits different electronic and optical properties due to the larger atomic size of tellurium .
Uniqueness: Molybdenum disulfide is unique due to its combination of low friction, robustness, and semiconductor properties, making it versatile for applications in lubrication, electronics, and catalysis .
属性
CAS 编号 |
1317-33-5 |
|---|---|
分子式 |
MoS2 |
分子量 |
160.1 g/mol |
IUPAC 名称 |
molybdenum(4+);disulfide |
InChI |
InChI=1S/Mo.2S/q+4;2*-2 |
InChI 键 |
CKHDFXHTVVOBGY-UHFFFAOYSA-N |
SMILES |
S=[Mo]=S |
规范 SMILES |
[S-2].[S-2].[Mo+4] |
外观 |
Solid powder |
沸点 |
450 °C, sublimes |
颜色/形态 |
LEAD-GRAY, LUSTROUS POWDER Black luster, hexagonal crystals |
密度 |
5.06 @ 15 °C/15 °C |
熔点 |
2375 °C |
Key on ui other cas no. |
1317-33-5 1309-56-4 |
物理描述 |
DryPowder; DryPowder, WetSolid, Liquid; Liquid; OtherSolid; PelletsLargeCrystals |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable under ordinary conditions |
溶解度 |
INSOL IN WATER OR DIL ACIDS SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Molybdenum disulfide; Moly Powder B; Molykote Microsize Powder; Molysulfide; Natural molybdenite; T-Powder; |
产品来源 |
United States |
Q1: What is the molecular formula and weight of molybdenum disulfide?
A1: The molecular formula of molybdenum disulfide is MoS2. Its molecular weight is 160.07 g/mol.
Q2: What is the crystal structure of MoS2?
A2: Molybdenum disulfide crystallizes in a hexagonal crystal system. Its layered structure consists of a plane of molybdenum atoms sandwiched between two layers of sulfur atoms, forming a repeating S-Mo-S unit. These layers are held together by weak van der Waals forces. [, ]
Q3: How does the number of layers in MoS2 affect its properties?
A3: The number of MoS2 layers significantly impacts its electronic and optical properties. Bulk MoS2 exhibits an indirect bandgap of 1.2 eV, while single-layer MoS2 transitions to a direct bandgap of around 1.9 eV. This tunable bandgap makes MoS2 highly attractive for optoelectronic applications. [, ]
Q4: How does the morphology of molybdenum disulfide affect its performance in dye-sensitized solar cells (DSSCs)?
A4: The morphology of MoS2 significantly influences its catalytic activity in DSSCs. Studies show that MoS2 nanoparticles exhibit superior performance compared to multilayered or few-layered MoS2 as counter electrode materials. This enhanced activity is attributed to the higher edge area to basal-plane ratio in nanoparticles, suggesting that the catalytically active sites of MoS2 are located on the edges rather than the basal planes. []
Q5: What are the catalytic properties of MoS2?
A5: MoS2 exhibits excellent catalytic activity in various reactions, including hydrodesulfurization, hydrodenitrogenation, reduction, and photocatalysis. Its layered structure, with abundant active sites at the edges, contributes to its high catalytic activity. []
Q6: How can the catalytic activity of MoS2 be enhanced?
A6: Several strategies can enhance the catalytic activity of MoS2:
- Defect Engineering: Introducing defects like vacancies and doping with heteroatoms can increase active sites and modify the electronic structure of MoS2, improving its catalytic performance. []
- Structural Engineering: Transforming 2D MoS2 into a 3D structure can expose more active sites and enhance mass transport, leading to increased catalytic activity, particularly in hydrogen evolution reactions. [, ]
- Hybridization: Combining MoS2 with other materials like graphene oxide or carbon nanotubes can create synergistic effects, improving charge transfer, conductivity, and overall catalytic performance. [, ]
Q7: What are the applications of MoS2 in energy storage?
A7: MoS2 is a promising electrode material for next-generation batteries, including lithium-ion, sodium-ion, and potassium-ion batteries, due to its high theoretical capacity and unique structural properties. [] Additionally, MoS2-based materials have shown potential for use in supercapacitors, exhibiting high specific capacitance and good cycling stability. [, ]
Q8: How is MoS2 used in environmental applications?
A8: MoS2-based materials have shown promise in addressing environmental challenges, such as:
- Heavy Metal Detection: Chemi-resistors based on MoS2 nanosheets offer a sensitive and cost-effective approach to detecting heavy metals in water, even at extremely low concentrations. []
- Water Splitting: Anion-engineered MoS2 thin films act as efficient catalysts in photoelectrochemical water splitting, facilitating hydrogen production. []
- Catalytic Upgrading of Biofuels: MoS2 catalysts supported on carbon derived from sugarcane bagasse have demonstrated effectiveness in upgrading jatropha oil residue via hydrodeoxygenation, reducing oxygenated compounds and enhancing fuel quality. []
Q9: How is computational chemistry used to study MoS2?
A9: Computational methods like Density Functional Theory (DFT) are crucial for understanding the electronic structure, bonding, and reaction mechanisms of MoS2. They provide insights into the material's behavior under various conditions and guide the design of novel MoS2-based materials with tailored properties. [, ] For example, DFT calculations were used to elucidate the mechanism of MoS2 formation via the sulfurization of molybdenum trioxide, revealing the key role of molybdenum oxysulfide intermediates. [, ]
Q10: What are the challenges and future directions in MoS2 research?
A10: While significant progress has been made in understanding and utilizing MoS2, several challenges remain:
Q11: How can we ensure the sustainable development and application of MoS2?
A11: Sustainability considerations for MoS2 include:
Q12: What are some other potential applications of MoS2?
A12: Beyond the areas mentioned above, MoS2 holds promise in various fields, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


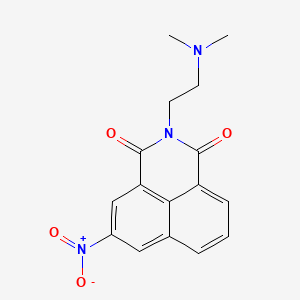
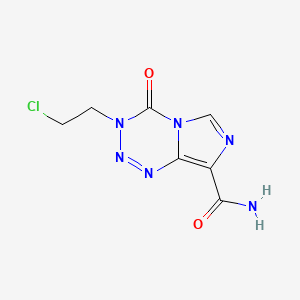
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
![6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid](/img/structure/B1676614.png)
![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B1676616.png)
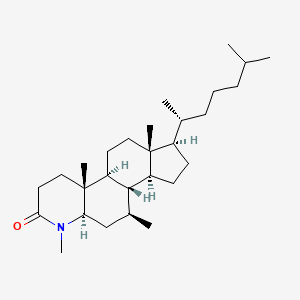
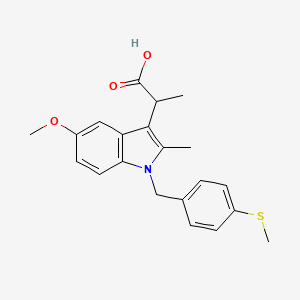


![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
